molecular formula C17H22B2FNO4 B3085071 2-Cyano-4-fluoro-1,3-phenylenediboronic acid CAS No. 1150271-28-5

2-Cyano-4-fluoro-1,3-phenylenediboronic acid

Cat. No.: B3085071
CAS No.: 1150271-28-5
M. Wt: 345 g/mol
InChI Key: VHYKYDPPLOREBW-UHFFFAOYSA-N
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Description

2-Cyano-4-fluoro-1,3-phenylenediboronic acid is an organoboron compound with the molecular formula C17H22B2FNO4. This compound is characterized by the presence of two boronic acid groups, a cyano group, and a fluoro substituent on a benzene ring. It is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-fluoro-1,3-phenylenediboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyano-4-fluorobenzene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-fluoro-1,3-phenylenediboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Cyano-4-fluoro-1,3-phenylenediboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

    2-Cyano-4-fluoro-1,3-phenyleneboronic acid: Lacks one boronic acid group.

    4-Fluoro-1,3-phenylenediboronic acid: Lacks the cyano group.

    2-Cyano-1,3-phenylenediboronic acid: Lacks the fluoro substituent.

Uniqueness: 2-Cyano-4-fluoro-1,3-phenylenediboronic acid is unique due to the presence of both cyano and fluoro substituents, which enhance its reactivity and versatility in various chemical reactions. The dual boronic acid groups also provide multiple sites for functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22B2FNO4/c1-16(2)8-22-18(23-9-16)13-5-6-14(20)15(12(13)7-21)19-24-10-17(3,4)11-25-19/h5-6H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYKYDPPLOREBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=C(C=C2)F)B3OCC(CO3)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22B2FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158242
Record name Benzonitrile, 2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-28-5
Record name Benzonitrile, 2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,6-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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